(1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is a chiral compound with significant interest in various fields of scientific research. The compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-3-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination using ammonia or an amine source to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to achieve selective reduction.
Enzymatic Resolution: Employing enzymes to selectively produce the (1S) enantiomer.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 1-(4-fluoro-3-methylphenyl)propan-2-one.
Reduction: Formation of 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-amine.
Substitution: Formation of 1-amino-1-(4-methoxy-3-methylphenyl)propan-2-OL.
Scientific Research Applications
(1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways, such as neurotransmitter release or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: A similar compound with a chlorine atom instead of fluorine.
1-Amino-1-(4-fluoro-3-ethylphenyl)propan-2-OL: A compound with an ethyl group instead of a methyl group.
Uniqueness
(1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI Key |
FSABZFYFIIFJAQ-OMNKOJBGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C(C)O)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)F |
Origin of Product |
United States |
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